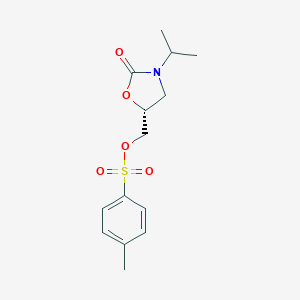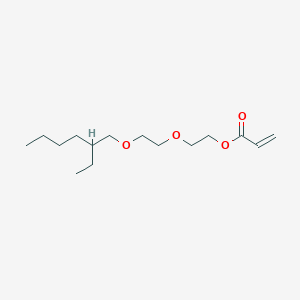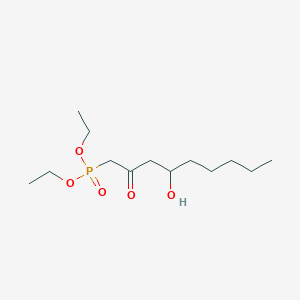![molecular formula C8H7NO2 B039324 Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- CAS No. 117612-62-1](/img/structure/B39324.png)
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” is a chemical compound that belongs to the class of organic compounds known as furo[3,2-c]pyridines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of furo[3,2-c]pyridine derivatives has been reported in several studies. For instance, an Rh-catalyzed tandem reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Another study reported the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system .Molecular Structure Analysis
The molecular structure of “Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” is characterized by a furo[3,2-c]pyridine core. The molecular formula is C7H5NO . The exact structure can be viewed using specific software .Chemical Reactions Analysis
Furo[3,2-c]pyridine derivatives have been involved in various chemical reactions. For example, an Rh-catalyzed tandem reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Other reactions involving furo[3,2-c]pyridine derivatives have also been reported .Mecanismo De Acción
While the specific mechanism of action for “Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” is not explicitly mentioned in the available literature, a furo[3,2-c]pyridine-based photosensitizer has been reported to show near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency, and could be used for specific imaging and photodynamic ablation of Gram-positive bacteria .
Direcciones Futuras
The future directions for “Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” could involve further exploration of its potential applications, such as its use in imaging and photodynamic ablation of Gram-positive bacteria . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Propiedades
IUPAC Name |
7-methyl-5H-furo[3,2-c]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-4-9-8(10)6-2-3-11-7(5)6/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZCPBXHDVECOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C2=C1OC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



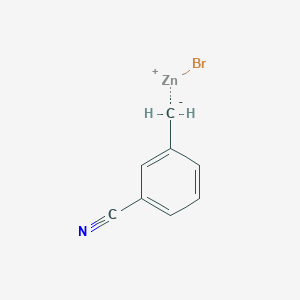
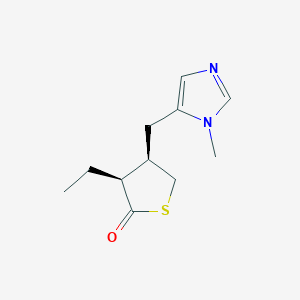



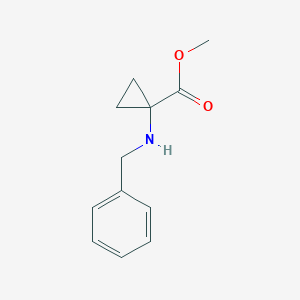
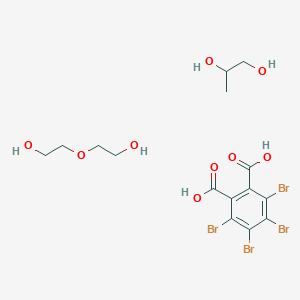

![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
